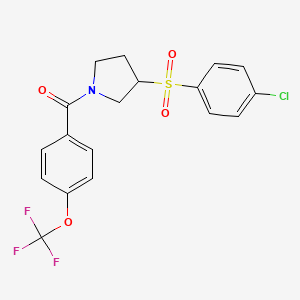
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide, commonly known as CMNPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental studies. CMNPA belongs to the class of organic compounds known as amides and is commonly used as a precursor in the synthesis of other chemical compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The compound has been involved in studies related to the synthesis of analogs with potential antimalarial activity, demonstrating the chemical versatility and potential for generating biologically active molecules. For example, compounds synthesized from substituted 1-phenyl-2-propanones through a series of chemical transformations have shown significant antimalarial potency against Plasmodium berghei in mice, highlighting the importance of structural analogs in drug discovery (Werbel et al., 1986).
- Structural analysis of similar acetamide compounds has provided insights into their molecular conformations and interactions. Studies on compounds like 2-chloro-N-(3-methylphenyl)acetamide have explored their crystal structures, revealing how intermolecular hydrogen bonding can influence molecular packing and stability (Gowda et al., 2007).
Biological Activities and Mechanisms
- Research on analogs has also shed light on their biological activities, including antiviral effects and mechanisms of action. A novel anilidoquinoline derivative was synthesized and found to have significant therapeutic efficacy in treating Japanese encephalitis through antiviral and antiapoptotic effects, demonstrating the potential for related compounds in antiviral therapy (Ghosh et al., 2008).
- Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insight into the metabolic pathways and potential toxicological implications of related compounds, emphasizing the importance of understanding compound metabolism for safety assessments (Coleman et al., 2000).
Photocatalytic Degradation and Environmental Applications
- The photocatalytic degradation of related compounds, such as acetaminophen, has been investigated to understand the environmental fate and potential for remediation of pharmaceutical contaminants. Studies using TiO2 nanoparticles have demonstrated effective degradation pathways under UV light, highlighting the relevance of photocatalytic processes in environmental cleanup (Jallouli et al., 2017).
Propiedades
IUPAC Name |
2-chloro-N-(4-methyl-2-nitrophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-8-12(13(9-10)18(20)21)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZOMWZXLEUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)
![1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2440581.png)
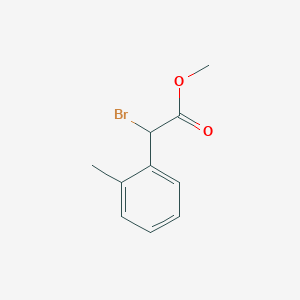
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylquinoxaline](/img/structure/B2440589.png)
![1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2440591.png)
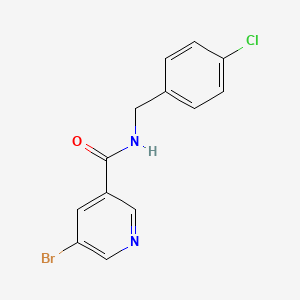
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2440593.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2440597.png)
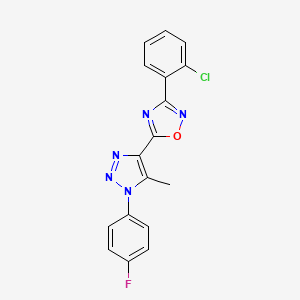
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)
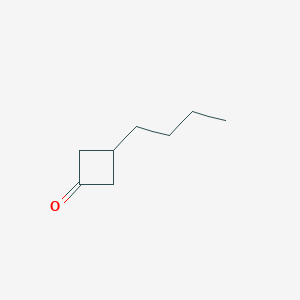
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)
